molecular formula C12H15N3O B2923657 1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1209427-87-1

1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2923657
CAS No.: 1209427-87-1
M. Wt: 217.272
InChI Key: UYEIEGLYUGHKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one is a bicyclic heterocyclic compound featuring a partially saturated imidazolone core (2,3-dihydro-1H-imidazol-2-one) substituted with a 5-methyl group and a 4-(1-aminoethyl)phenyl moiety. The 1-aminoethyl side chain provides a basic nitrogen, enabling hydrogen bonding and ionic interactions, which are critical for pharmacological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-4-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-7-14-12(16)15(8)11-5-3-10(4-6-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEIEGLYUGHKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the aminoethyl and methyl groups contributes to its unique properties.

Research indicates that compounds within the imidazole class exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some imidazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential use in treating infections.
  • Anticancer Properties : Certain studies have indicated that imidazole derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various imidazole derivatives, including our compound. It was found that compounds with similar structures inhibited the growth of cancer cells in vitro by inducing apoptosis through caspase activation .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of imidazole derivatives against oxidative stress-induced neuronal damage. The mechanism involved the modulation of antioxidant enzyme activities .

In Vitro and In Vivo Studies

  • In vitro assays demonstrated that 1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells.
  • In vivo studies involving animal models indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveProtects neurons from oxidative stress

Comparative Analysis of Imidazole Derivatives

Compound NameAnticancer ActivityAntimicrobial ActivityReference
This compoundHighModerate
1-MethylimidazoleModerateHigh
2-MethylimidazoleLowModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between the target compound and related imidazole/imidazolone derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Features Reference
1-[4-(1-Aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one 2,3-Dihydroimidazolone 5-methyl, 4-(1-aminoethyl)phenyl C₁₂H₁₆N₃O Basic aminoethyl group; partially saturated ring N/A
1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one 2,3-Dihydroimidazolone 5-phenyl, 1-methyl C₁₀H₁₀N₂O Aromatic phenyl group; lacks aminoethyl side chain
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 5-nitro, 4-(chloromethyl)phenyl, 1,2-dimethyl C₁₂H₁₂ClN₃O₂ Electrophilic chloromethyl group; nitro substituent enhances reactivity
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one Imidazolone-indolinone hybrid Amino, hydroxy, phenyl, fused indolinone C₂₀H₁₇N₃O₃ Complex bicyclic system; dual pharmacophores for multitarget activity
[3,5-Di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole Imidazole-triazole hybrid Multiple phenyl and substituted groups Varies (e.g., C₃₉H₂₈N₁₀) Multi-heterocyclic architecture; enhanced π-π stacking potential

Physicochemical Properties

  • Solubility: The aminoethyl group in the target compound enhances water solubility compared to nitro- or chloro-substituted analogs (e.g., ) .
  • Bioavailability : Partially saturated rings (e.g., dihydroimidazolones) improve metabolic stability over fully aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.